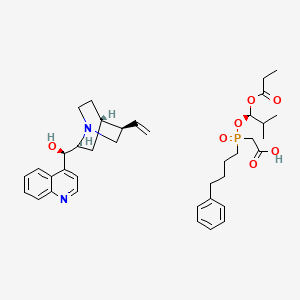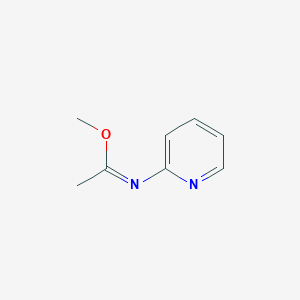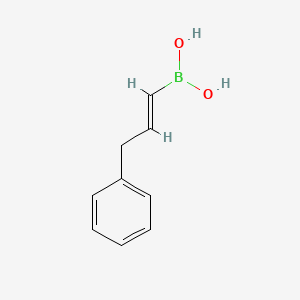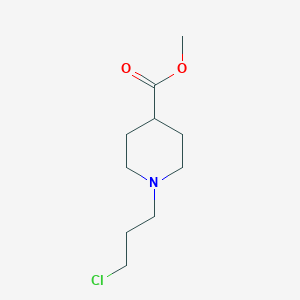
Tandospirone Acid Metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Analytical reference standard for Tandospirone metabolite
Aplicaciones Científicas De Investigación
Neuroendocrine Effects
Tandospirone, a selective 5-hydroxytryptamine (5-HT)1A receptor agonist, has been studied for its effects on neuroendocrine responses. One study using positron emission tomography (PET) and neuroendocrine response assessment found that tandospirone influences body temperature and growth hormone plasma concentration, despite having a negligible effect on 5-HT1A receptor binding in the brain (Nakayama et al., 2002).
Behavioral and Psychological Symptoms in Dementia
Tandospirone has shown potential in treating behavioral and psychological symptoms of dementia (BPSD). A preliminary study observed significant improvements in delusion, agitation, depression, anxiety, and irritability among dementia patients treated with tandospirone (Sato et al., 2007).
Ataxia and Movement Disorders
Research has revealed tandospirone's benefits in treating ataxia and movement disorders. One case study reported the successful treatment of cerebellar ataxia in a patient with Machado-Joseph disease using tandospirone, also noting improvements in related symptoms like leg pain and insomnia (Takei et al., 2002). Another study found that tandospirone can be useful for cerebellar ataxia in patients with specific types of spinocerebellar degeneration (Takei et al., 2010).
Cognitive Enhancement in Schizophrenia
Tandospirone has been evaluated for its cognitive enhancement potential in schizophrenia. Studies have found significant improvements in executive function and verbal memory when tandospirone was added to typical antipsychotic drug treatments (Sumiyoshi et al., 2001).
Activation of Neuroendocrine and ERK Signaling Pathways
Tandospirone's ability to activate neuroendocrine and ERK (MAP kinase) signaling pathways through 5-HT1A receptor mechanisms has been documented. It influences plasma levels of oxytocin, ACTH, corticosterone, and prolactin in rats (Sullivan et al., 2005).
Anxiety and Visceral Hypersensitivity
A study found that tandospirone alleviates stress-induced anxiety-like behavior and visceral hypersensitivity, suggesting a potential role in treating conditions like irritable bowel syndrome (Zhan et al., 2022).
Cytochrome P450 Involvement in Metabolism
The metabolism of tandospirone by human liver microsomes primarily involves CYP3A4, indicating its significance in the drug's metabolic process (Natsui et al., 2007).
Propiedades
Número CAS |
32392-70-4 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
